

Methyl oxazole-4-carboxylate molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Methyl oxazole-4-carboxylate*

Cat. No.: *B063259*

[Get Quote](#)

An In-Depth Technical Guide to **Methyl Oxazole-4-carboxylate**: Properties, Synthesis, and Applications

Introduction

Methyl 1,3-oxazole-4-carboxylate is a heterocyclic organic compound that serves as a highly valuable and versatile building block in modern synthetic chemistry. The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a privileged scaffold found in a vast array of biologically active natural products and pharmaceutical agents. Its unique electronic properties and ability to participate in hydrogen bonding make it a sought-after component in drug design. This guide provides a comprehensive technical overview of **methyl oxazole-4-carboxylate**, detailing its physicochemical properties, established synthesis protocols, key applications in research and drug development, and essential safety and handling procedures. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes core scientific principles with practical, field-proven insights.

Chapter 1: Physicochemical and Structural Properties

Methyl oxazole-4-carboxylate is a stable, laboratory-grade chemical compound valued for its specific arrangement of functional groups: an aromatic oxazole ring, a reactive ester, and multiple sites for further functionalization.^[1] Its fundamental properties are crucial for its application in synthesis, dictating solubility, reactivity, and analytical characterization.

Table 1: Core Properties of Methyl 1,3-Oxazole-4-carboxylate

Property	Value	Source(s)
Molecular Formula	C ₅ H ₅ NO ₃	[1][2]
Molecular Weight	127.10 g/mol	[1]
Monoisotopic Mass	127.02694 Da	[2]
CAS Number	170487-38-4	[1]
IUPAC Name	methyl 1,3-oxazole-4-carboxylate	[2]
Synonyms	Methyl oxazole-4-carboxylate, 4-Oxazolecarboxylic acid methyl ester	[1]
Predicted XlogP	0.5	[2]

The structure features a planar oxazole ring which imparts aromatic stability. The ester group at the 4-position is a key handle for synthetic transformations, such as hydrolysis to the corresponding carboxylic acid or amidation to form novel carboxamides.

Chapter 2: Spectroscopic Characterization

Confirming the identity and purity of **methyl oxazole-4-carboxylate** relies on standard spectroscopic techniques. While a complete, published dataset for this specific molecule is not aggregated in a single public source, its spectral characteristics can be reliably predicted based on its structure and data from closely related analogues, such as 2-methyl-1,3-oxazole-4-carboxylic acid and other substituted oxazole carboxylates.[3][4]

- **¹H NMR Spectroscopy:** The proton NMR spectrum is expected to show distinct singlets for the two protons on the oxazole ring (at C2 and C5) and the three protons of the methyl ester group. The chemical shifts of the ring protons are typically in the downfield region (δ 7.5-9.0 ppm) due to the aromatic and electron-withdrawing nature of the heterocycle. The methyl ester protons would appear as a sharp singlet around δ 3.8-4.0 ppm.
- **¹³C NMR Spectroscopy:** The carbon spectrum will show five distinct signals. The carbonyl carbon of the ester will be the most downfield signal (typically δ 160-170 ppm). The carbons

of the oxazole ring will appear in the aromatic region (δ 120-160 ppm), and the methyl carbon of the ester will be the most upfield signal (around δ 50-55 ppm).

- **Infrared (IR) Spectroscopy:** The IR spectrum provides key information about the functional groups. A strong absorption band around $1720\text{-}1740\text{ cm}^{-1}$ is characteristic of the C=O stretch of the ester. Additional significant peaks will correspond to the C=N and C-O-C stretching vibrations of the oxazole ring.
- **Mass Spectrometry (MS):** Mass spectrometry is used to confirm the molecular weight. High-resolution mass spectrometry (HRMS) should confirm the exact mass of 127.02694 Da.[\[2\]](#) The predicted collision cross-section data for various adducts are valuable for identification in complex mixtures.

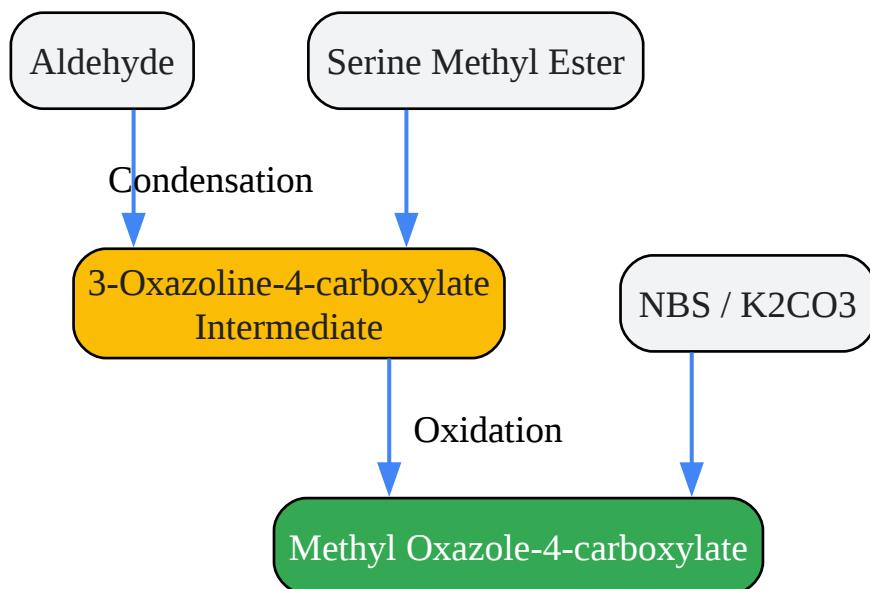
Table 2: Predicted Mass Spectrometry Data for **Methyl Oxazole-4-carboxylate** Adducts

Adduct	m/z
$[\text{M}+\text{H}]^+$	128.03422
$[\text{M}+\text{Na}]^+$	150.01616
$[\text{M}-\text{H}]^-$	126.01966
$[\text{M}+\text{NH}_4]^+$	145.06076

Source: PubChemLite[\[2\]](#)

Chapter 3: Synthesis Methodologies

The synthesis of the oxazole-4-carboxylate core can be achieved through several modern organic chemistry methodologies. These routes offer flexibility in substrate scope and scalability.


Method 1: Synthesis from Aldehydes via 3-Oxazoline Intermediates

A highly efficient, two-step approach allows for the facile preparation of oxazole-4-carboxylates from readily available aldehydes.[\[5\]](#) This method avoids harsh conditions and expensive reagents often associated with traditional syntheses.

Experimental Protocol:

- Step 1: Formation of the 3-Oxazoline-4-carboxylate Intermediate:
 - To a solution of an appropriate aldehyde (1.0 eq) in a suitable solvent such as dichloromethane (DCM), add serine methyl ester hydrochloride (1.1 eq) and a mild base like triethylamine (1.2 eq).
 - Stir the reaction mixture at room temperature for 12-24 hours until the condensation is complete, as monitored by Thin Layer Chromatography (TLC).
 - The resulting 3-oxazoline-4-carboxylate can be isolated or, preferably, used directly in the next step.
- Step 2: Oxidation to the Oxazole-4-carboxylate:
 - To the solution containing the 3-oxazoline-4-carboxylate intermediate, add N-Bromosuccinimide (NBS) (1.2 eq) and potassium carbonate (K_2CO_3) (2.0 eq).
 - Stir the mixture at room temperature for 2-4 hours. The reaction progress should be monitored by TLC or LC-MS.
 - Upon completion, quench the reaction with aqueous sodium thiosulfate solution, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography on silica gel to yield the pure **methyl oxazole-4-carboxylate** derivative.

Causality and Trustworthiness: This protocol is self-validating because the intermediate oxazoline is a stable, characterizable species before the final, mild oxidation step. The use of NBS/ K_2CO_3 is a well-established and reliable method for the dehydrogenation of such heterocyclic systems, ensuring high yields and functional group tolerance.[\[5\]](#)

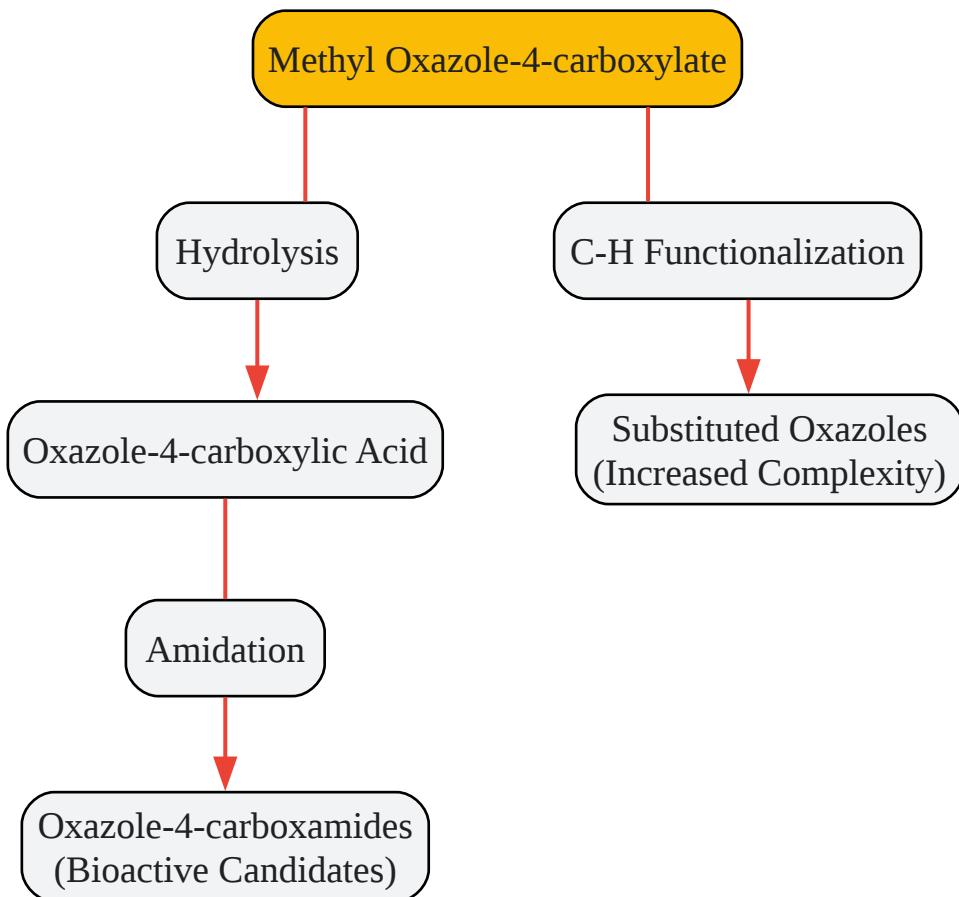
[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of oxazole-4-carboxylates.

Method 2: Cycloaddition from Carboxylic Acids and Isocyanoacetates

A more recent and highly efficient method involves the direct conversion of carboxylic acids into 4,5-disubstituted oxazoles.^{[6][7]} This transformation proceeds through an in-situ activation of the carboxylic acid, followed by a [3+2] cycloaddition with an isocyanoacetate.

Plausible Reaction Mechanism:


- The carboxylic acid is activated by a reagent such as a triflylpyridinium salt, forming a highly reactive acylpyridinium intermediate.
- A base deprotonates the α -carbon of the methyl isocyanoacetate, generating a nucleophilic species.
- The nucleophile attacks the acylpyridinium salt.
- The resulting intermediate undergoes intramolecular cyclization, followed by elimination, to form the stable oxazole ring.

This method is notable for its broad substrate scope, excellent functional group tolerance, and scalability.[6][7]

Chapter 4: Applications in Chemical Synthesis and Drug Discovery

The utility of **methyl oxazole-4-carboxylate** extends far beyond its identity as a stable molecule; it is a strategic intermediate in the synthesis of complex molecular architectures.

- **Versatile Synthetic Intermediate:** The ester functionality can be easily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides using standard peptide coupling reagents (e.g., EDC, HATU).[8] This opens a pathway to a vast library of novel oxazole-based compounds. Furthermore, the oxazole ring itself can be functionalized. For instance, palladium-catalyzed direct C-H arylation reactions can be used to introduce aryl or heteroaryl groups at the C2 or C5 positions, dramatically increasing molecular complexity.[9]
- **Scaffold in Medicinal Chemistry:** The oxazole core is a key feature in numerous compounds with demonstrated biological activity, including anticancer, antimicrobial, and anti-inflammatory properties.[10] While **methyl oxazole-4-carboxylate** itself is a building block, its derivatives are actively explored. For example, related benzo[d]oxazole-4-carboxylates have shown potential as anticancer and antimicrobial agents.[11] The structural motif is also present in marine natural products known for their potent biological effects, such as bengazoles and phorboxazoles.[12]
- **Fragment for Drug Discovery:** In fragment-based drug discovery (FBDD), small, low-complexity molecules like **methyl oxazole-4-carboxylate** are screened for weak binding to biological targets. Its defined vector for growth (via the ester) and hydrogen bond accepting capabilities (the ring nitrogen and oxygen) make it an ideal starting point for elaborating more potent and selective drug candidates.

[Click to download full resolution via product page](#)

Caption: Key synthetic transformations of **methyl oxazole-4-carboxylate**.

Chapter 5: Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for methyl 1,3-oxazole-4-carboxylate is not universally available, a robust safety protocol can be established based on data for structurally similar compounds like 4-methyl-1,3-oxazole-5-carboxylic acid and other heterocyclic esters. Prudent laboratory practice is mandatory.

Personal Protective Equipment (PPE):

- Eye/Face Protection: Wear tightly fitting safety goggles or a face shield (conforming to EN166 or NIOSH standards).
- Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile rubber). A lab coat or chemical-resistant apron is required to prevent skin contact.

- **Respiratory Protection:** Use only in a well-ventilated area, preferably within a chemical fume hood. If inhalation risk is high, use a full-face respirator with an appropriate organic vapor cartridge.

Handling and Hygiene:

- Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors.
- Wash hands thoroughly after handling, and before eating, drinking, or smoking.
- Remove and wash contaminated clothing before reuse.
- Handle in accordance with good industrial hygiene and safety practices.

Storage:

- Store the container tightly closed in a dry, cool, and well-ventilated place.
- Keep away from heat, sparks, and open flames.
- Store separately from strong oxidizing agents, strong acids, and strong bases.

First-Aid Measures:

- **If Inhaled:** Move the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.
- **In Case of Skin Contact:** Immediately wash off with plenty of soap and water for at least 15 minutes. Get medical advice if skin irritation occurs.
- **In Case of Eye Contact:** Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
- **If Swallowed:** Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person. Seek medical attention.

Conclusion

Methyl 1,3-oxazole-4-carboxylate is more than a simple chemical reagent; it is an enabling tool for innovation in the chemical and pharmaceutical sciences. Its stable yet reactive nature, coupled with well-defined synthetic accessibility, positions it as a cornerstone building block for constructing complex molecules. From natural product synthesis to the development of next-generation therapeutics, the strategic application of this compound provides a reliable and efficient pathway to novel chemical entities. As research continues to uncover the vast potential of heterocyclic scaffolds, the importance of foundational molecules like **methyl oxazole-4-carboxylate** will undoubtedly continue to grow.

References

- The Royal Society of Chemistry.
- Chavan, L. N., et al. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. *The Journal of Organic Chemistry*. [Link]
- Rosa, G., et al. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloamino)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. *Beilstein Journal of Organic Chemistry*. [Link]
- ResearchGate.
- SpectraBase.
- Beilstein Journals. Regioselective synthesis of methyl 5-(N-Boc-cycloamino)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. [Link]
- Royal Society of Chemistry. A rapid flow synthesis of oxazolines and their oxidation to the corresponding oxazoles. [Link]
- ChemSynthesis. 2-methyl-1,3-oxazole-4-carboxylic acid. [Link]
- Synfacts. Synthesis of 4,5-Disubstituted Oxazoles from Carboxylic Acids via [3 + 2]-Cycloaddition Reaction. [Link]
- SpectraBase. 2-Methyloxazole-4-carboxylic acid - Spectrum. [Link]
- PubChem. 5-Methylisoxazole-4-carboxylic acid. [Link]
- ResearchGate.
- National Institute of Oceanography.
- Organic Chemistry Portal.
- Georganics.
- SIELC Technologies. 5-Methylisoxazole-4-carboxylic acid. [Link]
- National Institutes of Health. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β -Mixed Peptides. [Link]
- PubChemLite.
- Pharmaffiliates.
- ResearchGate. 5-Methylisoxazole-4-carboxylic acid. [Link]

- Organic Chemistry Portal. Synthesis of 1,3-oxazoles. [Link]
- SpectraBase. (4R)-4-ethyl-2-methyl-4,5-dihydro-1,3-oxazole - ¹³C NMR. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Methyl 1,3-oxazole-4-carboxylate - High purity | EN [georganics.sk]
- 2. PubChemLite - Methyl oxazole-4-carboxylate (C5H5NO3) [pubchemlite.lcsb.uni.lu]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. spectrabase.com [spectrabase.com]
- 5. Facile Preparation of Oxazole-4-carboxylates and 4-Ketones from Aldehydes using 3-Oxazoline-4-carboxylates as Intermediates [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. 42831-50-5|5-Methylisoxazole-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 9. 1,3-Oxazole synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Buy Methyl benzo[d]oxazole-4-carboxylate | 128156-54-7 [smolecule.com]
- 12. Making sure you're not a bot! [drs.nio.res.in]
- To cite this document: BenchChem. [Methyl oxazole-4-carboxylate molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b063259#methyl-oxazole-4-carboxylate-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com